

Application Notes: Seeding Aggregation of Full-length SOD1 with SOD1(147-153) Fibrils

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Compound of Interest

Compound Name: SOD1 (147-153) human

Cat. No.: B15617174

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Introduction

Superoxide Dismutase 1 (SOD1) is a critical enzyme in cellular antioxidant defense. However, the misfolding and aggregation of SOD1 are pathological hallmarks of Amyotrophic Lateral Sclerosis (ALS).^{[1][2][3]} Research has identified specific, short segments within the SOD1 sequence that have a high propensity to form amyloid fibrils and can act as "seeds" to trigger the aggregation of the full-length protein.^{[4][5]} One of the most significant of these segments is the C-terminal peptide, GVIGIAQ, corresponding to residues 147-153.^{[4][6][7][8]} This segment, which is normally buried in the dimer interface, can become exposed, self-assemble into fibrils, and subsequently template the misfolding and aggregation of soluble, full-length SOD1 monomers.^{[4][6]} This process is believed to be a common molecular determinant in both familial (fALS) and sporadic (sALS) forms of the disease.^{[4][5][8]}

These application notes provide a detailed protocol for inducing and monitoring the aggregation of full-length, metal-free (apo) SOD1 in vitro using pre-formed fibrils from the SOD1(147-153) peptide as a seed. This assay is a powerful tool for studying the fundamental mechanisms of SOD1 aggregation, screening for potential therapeutic inhibitors, and understanding the prion-like propagation of SOD1 misfolding.

Quantitative Data Summary

The seeding effect of SOD1(147-153) fibrils on the aggregation of full-length SOD1 is dose-dependent. The addition of pre-formed seeds bypasses the stochastic and often lengthy nucleation phase (lag phase) of amyloid formation, leading to a rapid elongation phase. The

following table summarizes typical kinetic parameters obtained from a Thioflavin T (ThT) fluorescence assay.

Condition	Analyte	Seed Concentration (molar ratio, seed:monomer)	Lag Phase (t _{lag})	Aggregation Rate (slope)	Max ThT Fluorescence (Arbitrary Units)
Control	40 µM apo-SOD1	0 (Unseeded)	Long / Variable	Slow	Baseline
Seeded	40 µM apo-SOD1	1:100	Significantly Reduced	Moderate	Increased
Seeded	40 µM apo-SOD1	1:10	Drastically Reduced	Rapid	High
Seeded	40 µM apo-SOD1	1:1	No discernible lag	Very Rapid	Very High

Note: Specific values for lag phase, rate, and fluorescence intensity will vary depending on the precise experimental conditions (e.g., protein preparation, buffer, temperature, agitation) but will consistently show a dose-dependent acceleration of aggregation with increasing seed concentration.[4]

Experimental Protocols & Methodologies

Protocol 1: Preparation of SOD1(147-153) Peptide Fibril Seeds

This protocol describes the formation of amyloid fibrils from the synthetic SOD1(147-153) peptide (sequence: Gly-Val-Ile-Gly-Ile-Ala-Gln).[8]

Materials:

- Lyophilized SOD1(147-153) peptide

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes
- Orbital shaker or incubator with shaking capabilities

Methodology:

- **Peptide Solubilization:** Dissolve the lyophilized SOD1(147-153) peptide in DMSO to create a stock solution (e.g., 10 mM).
- **Fibril Formation:** Dilute the peptide stock solution into PBS (pH 7.4) to a final concentration of 1 mM.
- **Incubation:** Incubate the peptide solution at 37°C with continuous agitation (e.g., 600 rpm) for 48-72 hours to allow for fibril formation.
- **Sonication (Seed Fragmentation):** To generate a larger number of active seeding ends, sonicate the fibril solution on ice for 5 minutes using a pulse sequence (e.g., 5 seconds on, 5 seconds off).[9] This breaks down long fibrils into smaller, more effective seeds.
- **Storage:** Aliquot the fibril seed preparation and store at -80°C until use.

Protocol 2: Preparation of Full-Length, Monomeric Apo-SOD1

This protocol describes the expression, purification, and demetallation of full-length human SOD1 to prepare it for aggregation assays. Aggregation is typically induced in the metal-free (apo) and disulfide-reduced state.[9][10]

Materials:

- Recombinant human SOD1 (wild-type or mutant)
- Dialysis tubing (3.5 kDa MWCO)

- Buffer A: 0.1 M Sodium Acetate, 10 mM EDTA, pH 3.8
- Buffer B: 0.1 M Sodium Acetate, 10 mM NaCl, pH 3.8
- Buffer C: 0.1 M Sodium Acetate, pH 5.5
- Storage Buffer: 10 mM Potassium Phosphate, pH 7.4

Methodology:

- Purification: Purify recombinantly expressed SOD1 using standard chromatography techniques (e.g., hydrophobic interaction, ion-exchange, and size-exclusion chromatography).[\[11\]](#)
- Demetallation: Perform sequential dialysis of the purified SOD1 protein to remove copper and zinc ions.[\[11\]](#)
 - Dialyze against Buffer A for 24 hours.
 - Dialyze against Buffer B for 24 hours.
 - Dialyze against Buffer C for 24 hours.
- Buffer Exchange: Dialyze the now demetallated apo-SOD1 against the final storage buffer (10 mM Potassium Phosphate, pH 7.4).
- Concentration and Storage: Determine the protein concentration using a spectrophotometer. Aliquot the apo-SOD1 and store at -80°C.

Protocol 3: Thioflavin T (ThT) Seeded Aggregation Assay

This protocol uses the amyloid-binding dye Thioflavin T (ThT) to monitor the kinetics of SOD1 aggregation in real-time. ThT fluorescence increases significantly upon binding to the cross- β sheet structures of amyloid fibrils.[\[10\]](#)

Materials:

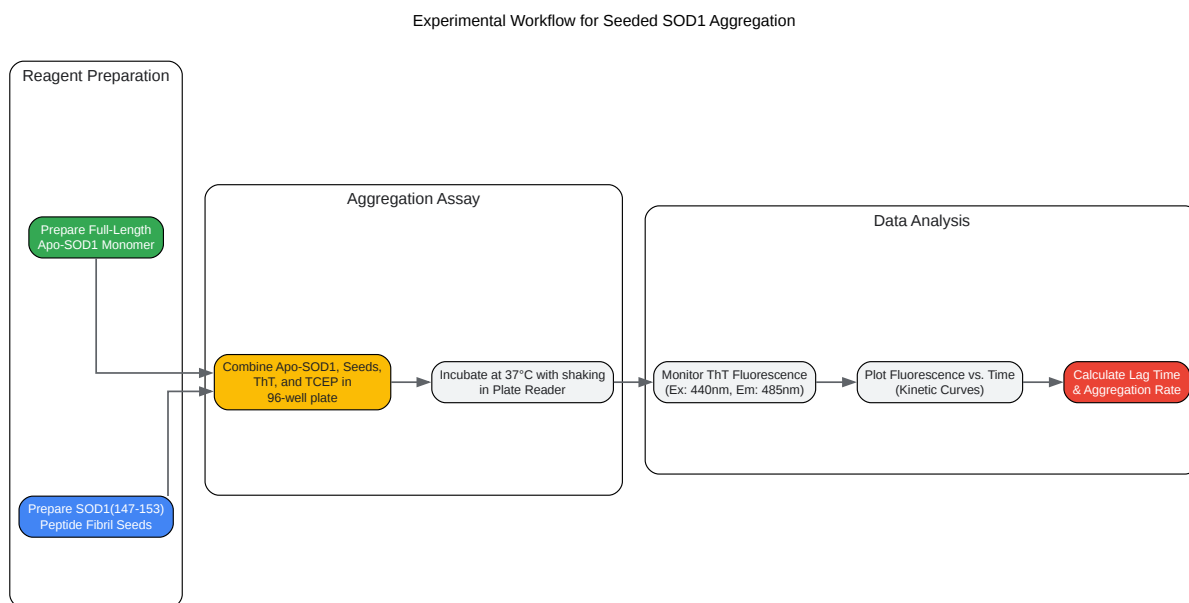
- Apo-SOD1 (from Protocol 2)
- SOD1(147-153) fibril seeds (from Protocol 1)
- Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
- Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 1 M in water)
- Assay Buffer: 10 mM Potassium Phosphate, pH 7.4
- 96-well, black, clear-bottom microplate
- Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm

Methodology:

- Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture for each well. For a final volume of 100 μ L:
 - Apo-SOD1: to a final concentration of 40 μ M.
 - ThT: to a final concentration of 20-40 μ M.
 - TCEP: to a final concentration of 5-10 mM (to reduce the C57-C146 disulfide bond).[\[9\]](#)[\[11\]](#)
 - SOD1(147-153) fibril seeds: Add desired volume for final molar ratios (e.g., 1:100, 1:10). For the unseeded control, add an equivalent volume of buffer.
 - Assay Buffer: to bring the final volume to 100 μ L.
- Plate Loading: Pipette 100 μ L of each reaction mixture into the wells of the 96-well plate. Include buffer-only and ThT-only wells as blanks.
- Incubation and Monitoring: Place the plate in the fluorometer pre-heated to 37°C.
- Data Acquisition: Measure ThT fluorescence at regular intervals (e.g., every 10-15 minutes) for up to 48 hours. Ensure the plate is shaken briefly before each reading to maintain a homogenous solution.

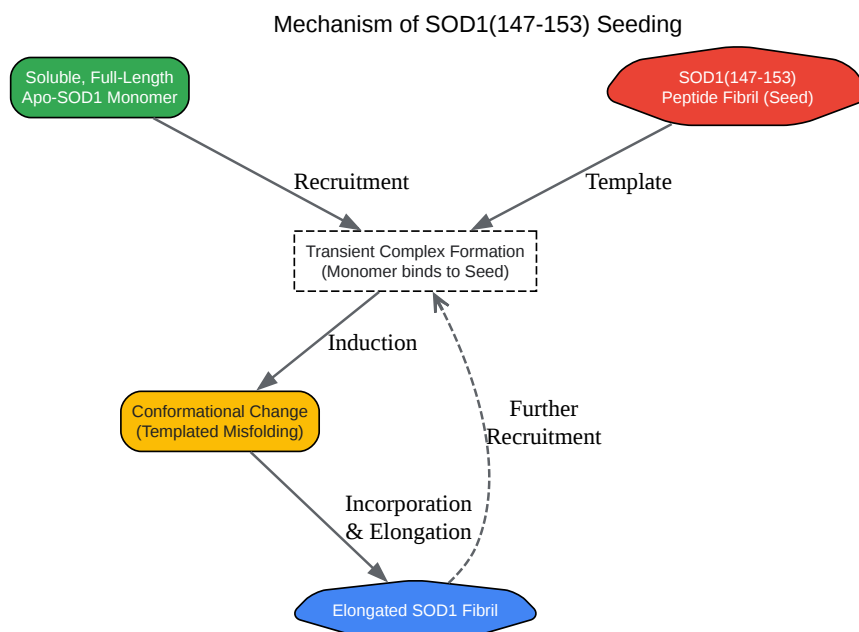
- **Data Analysis:** Subtract the background fluorescence from the readings. Plot the fluorescence intensity versus time to generate kinetic curves. Analyze the curves to determine the lag time and the maximum slope of the elongation phase.

Visualizations and Workflows



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Caption: Workflow for SOD1 seeded aggregation assay.



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Caption: Proposed mechanism of seeded aggregation.

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